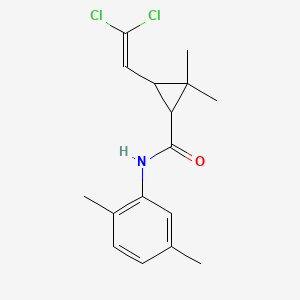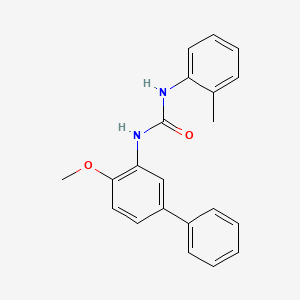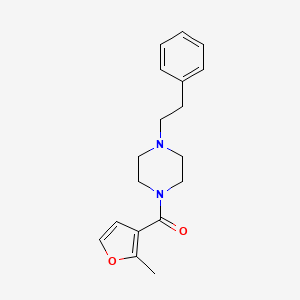
3-(2,2-dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to 3-(2,2-dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide involves multi-step chemical reactions, including acylation, amidogen, and hydroxymethylation processes. For example, one study describes the synthesis from cyclopropanecarboxylic acid derivatives through steps that confirm the structural integrity using elemental analysis, IR, 1H NMR, and MS techniques (Shen De-long, 2008). Another approach involves the stereospecific synthesis of related cyclopropanecarboxylic acids using key intermediates to achieve high yield and selectivity (Yasuo Nakada et al., 1979).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray diffraction analysis, revealing specific space groups, lattice parameters, and crystal systems. For instance, Fan-yong Yan and Dongqing Liu (2007) reported on a compound with propenyl and carboxamide substituents lying on the same side of the cyclopropane ring plane, demonstrating the intricate geometry and electronic distribution within these molecules (Fan-yong Yan & Dongqing Liu, 2007).
Chemical Reactions and Properties
The reactivity of compounds containing the cyclopropanecarboxamide moiety involves interactions with various reagents to form new chemical entities. Studies on the stereochemistry and mass spectrometry of such compounds highlight their specific fragmentation patterns, useful for identifying and quantifying isomers (V. A. Mazunov et al., 1989). These reactions underscore the compounds' versatility in forming diverse derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for understanding their behavior in different environments. Research on the hydrolysis of related esters under microwave conditions has optimized reaction parameters to achieve high yields, demonstrating the impact of physical conditions on chemical reactivity and product purity (Guo Wen-long, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are key to determining the potential applications of these compounds. The synthesis and evaluation of pyrethroid derivatives containing the cyclopropane carboxylate structure reveal significant insecticidal activities, indicating the importance of the chemical structure in biological efficacy (Lu Sheng, 2004).
Propiedades
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-10(2)12(7-9)19-15(20)14-11(8-13(17)18)16(14,3)4/h5-8,11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJQTLCKTCHRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)


![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)


![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)